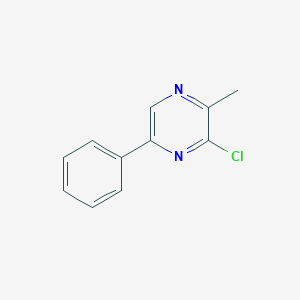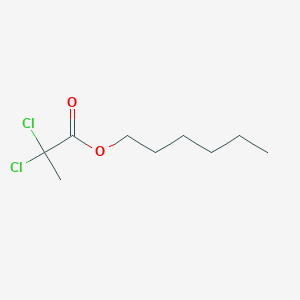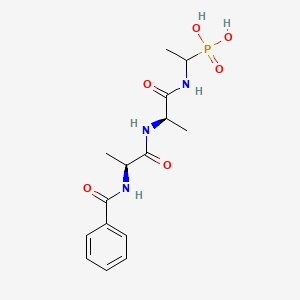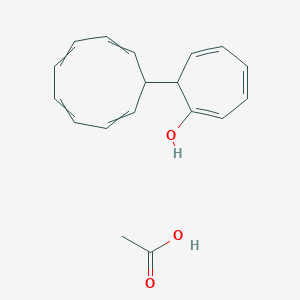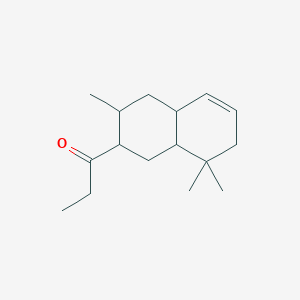![molecular formula C10H8N4O2S B14476873 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione CAS No. 65631-06-3](/img/structure/B14476873.png)
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione is a heterocyclic compound that features a pyridine ring substituted with a nitro group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione typically involves the reaction of 5-nitropyridine-2-amine with 2-chloropyridine-1-thione under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrazine hydrate.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrazine hydrate or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
Applications De Recherche Scientifique
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-3-nitropyridine
- 2-amino-5-nitropyridine
- 2-amino-5-nitropyrimidine
Uniqueness
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Propriétés
Numéro CAS |
65631-06-3 |
|---|---|
Formule moléculaire |
C10H8N4O2S |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8N4O2S/c15-14(16)7-3-4-9(12-6-7)13-8-2-1-5-11-10(8)17/h1-6H,(H,11,17)(H,12,13) |
Clé InChI |
HHJRCTRAJQJEMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=S)C(=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


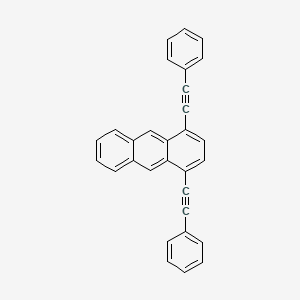
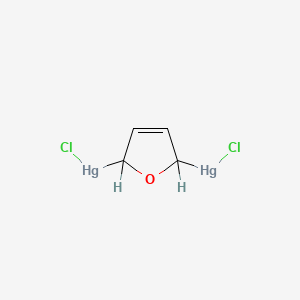
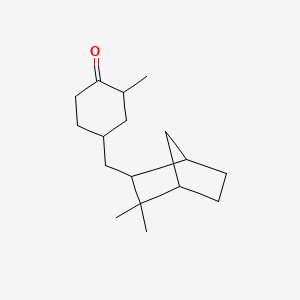

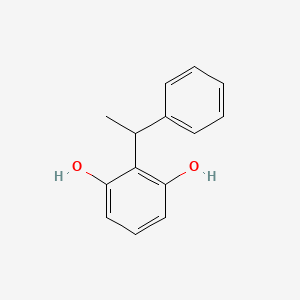
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
